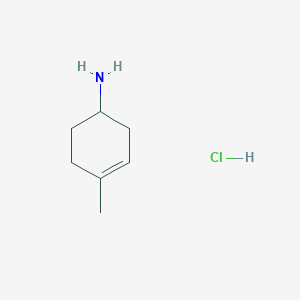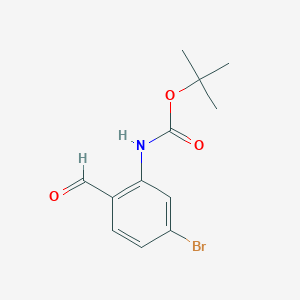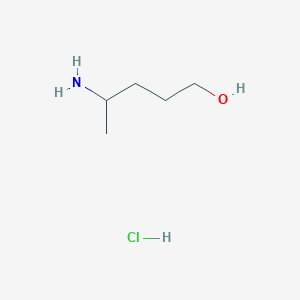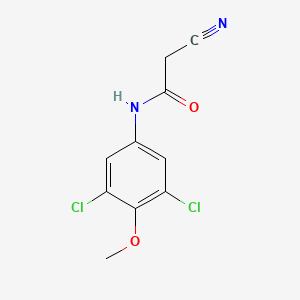![molecular formula C9H4BrClO2S B13431995 3-Chloro-7-bromobenzo[b]thiophene-2-carboxylic acid](/img/structure/B13431995.png)
3-Chloro-7-bromobenzo[b]thiophene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-7-bromobenzo[b]thiophene-2-carboxylic acid is an organic compound with the molecular formula C9H4BrClO2S. It is a derivative of benzo[b]thiophene, a heterocyclic compound containing a sulfur atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-7-bromobenzo[b]thiophene-2-carboxylic acid typically involves the halogenation of benzo[b]thiophene derivatives. One common method is the bromination of 3-chlorobenzo[b]thiophene-2-carboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst . The reaction conditions often include solvents like dichloromethane or acetonitrile and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimized versions of the laboratory methods, focusing on yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms could be employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-7-bromobenzo[b]thiophene-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Condensation Reactions: It can react with thiosemicarbazide in the presence of phosphorus oxychloride (POCl3) to form thiadiazole derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.
Condensation: Thiosemicarbazide and POCl3 are used under reflux conditions.
Major Products Formed
Substitution Products: Various substituted benzo[b]thiophene derivatives depending on the nucleophile used.
Condensation Products:
Scientific Research Applications
3-Chloro-7-bromobenzo[b]thiophene-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for synthesizing biologically active molecules, including anticancer and antimicrobial agents.
Materials Science: It is employed in the development of organic semiconductors and light-emitting diodes (OLEDs).
Chemical Biology: It serves as a probe for studying biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 3-Chloro-7-bromobenzo[b]thiophene-2-carboxylic acid depends on its specific application. In medicinal chemistry, it can act as an inhibitor of enzymes or receptors involved in disease pathways. For example, it has been used to design platinum-based anticancer drugs that target myeloid cell leukemia-1 (Mcl-1), a protein responsible for inhibiting apoptosis and promoting DNA damage repair . These drugs can enter cancer cells, cause DNA damage, and downregulate Mcl-1, leading to apoptosis .
Comparison with Similar Compounds
Similar Compounds
3-Chlorobenzo[b]thiophene-2-carboxylic acid: Lacks the bromine atom at the 7-position.
3-Bromobenzo[b]thiophene-2-carboxylic acid: Lacks the chlorine atom at the 3-position.
Uniqueness
3-Chloro-7-bromobenzo[b]thiophene-2-carboxylic acid is unique due to the presence of both chlorine and bromine atoms, which can influence its reactivity and biological activity. This dual halogenation can enhance its potential as a versatile building block in organic synthesis and drug development .
Properties
Molecular Formula |
C9H4BrClO2S |
|---|---|
Molecular Weight |
291.55 g/mol |
IUPAC Name |
7-bromo-3-chloro-1-benzothiophene-2-carboxylic acid |
InChI |
InChI=1S/C9H4BrClO2S/c10-5-3-1-2-4-6(11)8(9(12)13)14-7(4)5/h1-3H,(H,12,13) |
InChI Key |
XGJLWOLPRYMXGE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)SC(=C2Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![2-[(6-Ethoxy-3-methyl-2,4-dioxopyrimidin-1-yl)methyl]-4-fluorobenzonitrile](/img/structure/B13431970.png)

![3-{5-[(3aS,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B13431977.png)

![2-Amino-6-[[[1-(aminocarbonyl)-3-carboxypropyl]amino]carbonyl]-benzoic Acid](/img/structure/B13431984.png)

